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molecular formula C11H12ClNO4 B041245 Methyl 4-acetamido-5-chloro-2-methoxybenzoate CAS No. 4093-31-6

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Cat. No. B041245
M. Wt: 257.67 g/mol
InChI Key: OUEXNQRVYGYGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189852B2

Procedure details

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is stirred with aqueous sodium hydroxide until complete solution is achieved. After filtration, concentrated hydrochloric acid is added, whereupon, the product precipitates out as a white solid which is filtered off, washed and dried. 4-Acetamido-5-chloro-2-methoxybenzoic acid is crystallised from isopropanol, filtered off, washed and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:14]([Cl:15])=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[C:7]([O:16][CH3:17])[CH:6]=1)(=[O:3])[CH3:2].[OH-].[Na+]>>[C:1]([NH:4][C:5]1[C:14]([Cl:15])=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[C:7]([O:16][CH3:17])[CH:6]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration, concentrated hydrochloric acid
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
whereupon, the product precipitates out as a white solid which
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
4-Acetamido-5-chloro-2-methoxybenzoic acid is crystallised from isopropanol
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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